

# Seviteronel safety profile comparison other CYP17 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

Get Quote

## Seviteronel vs. Other Agents: Safety and Efficacy Profile

The table below summarizes the safety and activity data for **seviteronel** from Phase I clinical trials, alongside common adverse events associated with other relevant drugs for context.

| Agent                              | Most Common Adverse Events (AEs)                                                                                 | Serious Adverse Events (SAEs) & DLTs      | Recommended Phase 2 Dose (RP2D) | Reported Clinical Activity                                                                     |
|------------------------------------|------------------------------------------------------------------------------------------------------------------|-------------------------------------------|---------------------------------|------------------------------------------------------------------------------------------------|
| Seviteronel (in men with CRPC) [1] | Fatigue (71%), Dizziness (52%), Blurred vision (38%), Dysgeusia (33% - taste disorder). <b>Mostly Grade 1-2.</b> | No DLTs observed up to 750 mg once daily. | <b>600 mg once daily</b>        | Not the primary focus of this early trial; activity was assessed as a secondary objective [1]. |

| Agent                                                    | Most Common Adverse Events (AEs)                                                                        | Serious Adverse Events (SAEs) & DLTs                                                                                    | Recommended Phase 2 Dose (RP2D) | Reported Clinical Activity                                                                                             |
|----------------------------------------------------------|---------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|---------------------------------|------------------------------------------------------------------------------------------------------------------------|
| <b>Seviteronel (in women with breast cancer)</b> [2] [3] | Tremor (42%), Nausea (42%), Vomiting (37%), Fatigue (37%). <b>Mostly Grade 1-2.</b>                     | <b>DLTs occurred:</b> G3 confusional state (750 mg), G3 mental status change & G3 delirium (600 mg). No DLTs at 450 mg. | <b>450 mg once daily</b>        | <b>CBR16/24:</b> 4 of 7 pts at RP2D (450 mg) had clinical benefit at 16 or 24 weeks. No objective tumor responses [2]. |
| <b>Abiraterone Acetate (in men with mCRPC)</b> [4]       | Musculoskeletal/connective tissue disorders, Anemia, Back pain, Hypertension, Fatigue, Hypokalemia [4]. | More Grade 3/4 AEs and deaths occurred in the standard-of-care group compared to the abiraterone group [4].             | N/A (Approved drug)             | N/A                                                                                                                    |
| <b>Enzalutamide (as referenced)</b> [5]                  | Preclinical study; safety profile not detailed in these results.                                        | Preclinical study; not assessed.                                                                                        | N/A (Approved drug)             | Preclinical data showed it radiosensitized AR+ TNBC cells [5].                                                         |

## Detailed Experimental Protocols and Key Findings

To ensure reproducibility, here is a detailed overview of the methodologies from the key **seviteronel** clinical trials.

## Phase I Study in Men with Castration-Resistant Prostate Cancer (CRPC) [1]

- **Objective:** Primary: Establish safety, tolerability, and maximum tolerated dose (MTD). Secondary: Assess pharmacokinetics, PSA levels, and tumor response.
- **Study Design:** Open-label, dose-escalation.
- **Dosing:** **Seviteronel** was administered once daily at 600 mg (with dose titration), 750 mg, and 900 mg (without titration) in 28-day cycles.
- **Patient Population:** 21 chemotherapy-naïve men with CRPC, the majority of whom had progressed on prior abiraterone or enzalutamide.
- **Key Safety Findings:** The study did not observe any dose-limiting toxicities (DLTs) through the 750 mg dose. Most AEs were Grade 1 or 2, and common AEs like dizziness and blurred vision often improved with dose reduction or interruption. The 600 mg dose was selected as the RP2D.

## Phase I Study in Women with Breast Cancer [2] [3]

- **Objective:** Primary: Determine safety, tolerability, and MTD. Secondary: Describe pharmacokinetics in women and estimate initial activity via clinical benefit rate (CBR).
- **Study Design:** Open-label, dose de-escalation.
- **Dosing:** **Seviteronel** was administered in de-escalating cohorts of 750 mg, 600 mg, and 450 mg once daily after DLTs were observed at higher doses.
- **Patient Population:** 19 women with locally advanced or metastatic ER+ breast cancer or triple-negative breast cancer (TNBC).
- **Key Safety Findings:** DLTs involving central nervous system effects (confusional state, delirium) were observed at 750 mg and 600 mg doses. No DLTs were found at 450 mg, establishing it as the RP2D.
- **Key Efficacy Findings:** Clinical benefit, defined as stable disease or better, was observed in 2 TNBC patients at 16 weeks and 2 ER+ patients at 24 weeks at the RP2D.

## Mechanism of Action and Signaling Pathway

**Seviteronel** has a dual mechanism of action, which distinguishes it from some other hormonal therapies [2] [5]:

- **CYP17 Lyase Inhibition:** It selectively inhibits the CYP17A1 enzyme, specifically blocking its 17,20-lyase activity. This crucial step disrupts the synthesis of androgens (like DHEA and androstenedione) downstream from pregnenolone.
- **Androgen Receptor Antagonism:** It acts as a competitive antagonist of the androgen receptor (AR), binding to it and preventing its activation by androgens, even some mutated forms of the receptor.

The diagram below illustrates where **seviteronel** acts in the androgen synthesis pathway and on the AR itself.



[Click to download full resolution via product page](#)

## Key Differentiators and Considerations for Researchers

- **Dual Mechanism:** **Seviteronel**'s combination of CYP17 lyase inhibition and direct AR antagonism in a single molecule is a key differentiator from agents like abiraterone (primarily a CYP17 inhibitor) or enzalutamide (primarily an AR antagonist) [2] [5].
- **Tolerability and Dosing:** The safety profile is characterized by neurologic (dizziness, tremor) and gastrointestinal events, which are distinct from the mineralocorticoid-related AEs (hypertension, hypokalemia) common with abiraterone or the musculoskeletal issues reported with AR inhibitors [1] [2] [4]. The RP2D differs by sex and cancer type (600 mg for men with CRPC, 450 mg for women with breast cancer), highlighting the importance of context in trial design [1] [2].
- **Potential in Combination Therapy:** Preclinical evidence suggests **seviteronel** may have a radiosensitizing effect in AR-positive triple-negative breast cancer models, indicating its potential utility in combination with radiation therapy [5].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Phase I Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
2. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
3. Phase 1 study of seviteronel, a selective CYP17 lyase and androgen receptor inhibitor, in women with estrogen receptor-positive or triple-negative breast cancer - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
4. The Safety of Abiraterone Acetate in Patients with ... [[mdpi.com](https://mdpi.com)]
5. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]

To cite this document: Smolecule. [Seviteronel safety profile comparison other CYP17 inhibitors]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548885#seviteronel-safety-profile-comparison-other-cyp17-inhibitors>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)